Ranolazine dihydrochloride
Übersicht
Beschreibung
Synthesis Analysis
Ranolazine dihydrochloride has been synthesized through various innovative approaches aiming at improving yield, reducing environmental impact, and simplifying the synthesis process. One notable method involves a four-step procedure starting from basic chemical precursors like o-methoxyphenol, 2, 6-dimethylaniline, piperazine, and epoxychloropropane, achieving ranolazine dihydrochloride in good yield. The structure of the synthesized compound has been validated using techniques like MS, 1H-NMR, and 13C-NMR spectra (Li Zhong-jun, 2003). Another approach, described as “all water chemistry,” showcases an eco-friendly, concise total synthesis of ranolazine in its racemic and enantiopure forms, highlighting the distinct advantages of using water as the reaction medium over traditional organic solvents (Damodara N. Kommi, Dinesh Kumar, A. Chakraborti, 2013).
Wissenschaftliche Forschungsanwendungen
Management of Chronic Stable Angina Pectoris (CSAP)
- Scientific Field : Cardiology
- Application Summary : Ranolazine is a well-tolerated medication that selectively inhibits the late sodium current. It is currently approved in the United States and Europe as a second-line agent in the management of CSAP .
- Results or Outcomes : Several randomized controlled trials (RCTs) have supported the use of ranolazine in this population. This evidence has been incorporated in North American and European guidelines .
Treatment of Acute Coronary Syndrome (ACS)
- Scientific Field : Cardiology
- Application Summary : The benefit of ranolazine in ACS has been evaluated. It inhibits the late phase of the inward sodium current in ventricular myocardial cells, which reduces intracellular calcium overload and associated diastolic contractile dysfunction .
- Results or Outcomes : The recently reported effect of ranolazine on heart rate and rate pressure product in humans is novel and will need further evaluation .
Treatment of Atrial Fibrillation (AF)
- Scientific Field : Cardiology
- Application Summary : Ranolazine has been shown to exhibit antiarrhythmic properties via mainly late I Na and I Kr blockade. This results in prolongation of the atrial action potential duration (APD) and effective refractory period (ERP) with lower effect on ventricular electrophysiology .
- Results or Outcomes : Ranolazine has been shown to be effective in the treatment of AF. It inhibits TASK-1 potassium channels that inhibit TASK-1 currents with an IC 50 of 30.6 ± 3.7 µM in mammalian cells and 198.4 ± 1.1 µM in X. laevis oocytes .
Treatment of Ventricular Arrhythmias
- Scientific Field : Cardiology
- Application Summary : Ranolazine has been found to be effective in reducing ventricular arrhythmias. It has been shown to reduce ventricular bigeminy by 80%, ventricular couplets by 78%, and ventricular tachycardia (VT) by 91% in a dose-dependent manner .
- Results or Outcomes : The results indicate a significant reduction in ventricular arrhythmias with the use of Ranolazine .
Treatment of Microvascular Coronary Dysfunction (MCD)
- Scientific Field : Cardiology
- Application Summary : The benefit of ranolazine in MCD has been evaluated. It inhibits the late phase of the inward sodium current in ventricular myocardial cells, which reduces intracellular calcium overload and associated diastolic contractile dysfunction .
- Results or Outcomes : The recently reported effect of ranolazine on heart rate and rate pressure product in humans is novel and will need further evaluation .
Treatment of Glycemic Control
- Scientific Field : Endocrinology
- Application Summary : Ranolazine has been evaluated for its effects on glycemic control. It inhibits the late phase of the inward sodium current in ventricular myocardial cells, which reduces intracellular calcium overload and associated diastolic contractile dysfunction .
- Results or Outcomes : The recently reported effect of ranolazine on heart rate and rate pressure product in humans is novel and will need further evaluation .
Treatment of Ventricular Arrhythmias
- Scientific Field : Cardiology
- Application Summary : Ranolazine has been found to be effective in reducing ventricular arrhythmias. It has been shown to reduce ventricular bigeminy by 80% (p < 0.001), ventricular couplets by 78% (p < 0.001), and finally VT by 91% (p < 0.001) in a dose-dependent manner .
- Results or Outcomes : The results indicate a significant reduction in ventricular arrhythmias with the use of Ranolazine .
Treatment of Microvascular Coronary Dysfunction (MCD)
- Scientific Field : Cardiology
- Application Summary : The benefit of ranolazine in MCD has been evaluated. It inhibits the late phase of the inward sodium current in ventricular myocardial cells, which reduces intracellular calcium overload and associated diastolic contractile dysfunction .
- Results or Outcomes : The recently reported effect of ranolazine on heart rate and rate pressure product in humans is novel and will need further evaluation .
Treatment of Glycemic Control
- Scientific Field : Endocrinology
- Application Summary : Ranolazine has been evaluated for its effects on glycemic control. It inhibits the late phase of the inward sodium current in ventricular myocardial cells, which reduces intracellular calcium overload and associated diastolic contractile dysfunction .
- Results or Outcomes : The recently reported effect of ranolazine on heart rate and rate pressure product in humans is novel and will need further evaluation .
Eigenschaften
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O4.2ClH/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3;;/h4-10,20,28H,11-17H2,1-3H3,(H,25,29);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNSNFZXAZXOFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35Cl2N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50904741 | |
Record name | Ranolazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50904741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ranolazine dihydrochloride | |
CAS RN |
95635-56-6 | |
Record name | Ranolazine hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095635566 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ranolazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50904741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±) -4-[2-Hydroxy-3-(o-methoxyphenoxy)propyl]-1-piperazineaceto-2�,6�-xylidide dihydrochloride, N-(2,6-Dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1-piperazineacetamide dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RANOLAZINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F71253DJUN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.